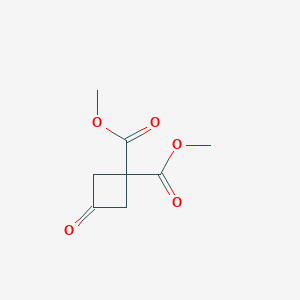

1,1-Dimethyl 3-oxocyclobutane-1,1-dicarboxylate

Description

Properties

IUPAC Name |

dimethyl 3-oxocyclobutane-1,1-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O5/c1-12-6(10)8(7(11)13-2)3-5(9)4-8/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHQJSSOZLZSFFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC(=O)C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,1-Dimethyl 3-oxocyclobutane-1,1-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,1-dimethyl 3-oxocyclobutane-1,1-dicarboxylate, a valuable building block in medicinal chemistry and organic synthesis. The document elucidates the core synthetic strategies, delves into the mechanistic underpinnings of the key transformations, and offers a detailed, step-by-step experimental protocol. By integrating established chemical principles with practical insights, this guide serves as an authoritative resource for researchers engaged in the synthesis of complex molecules and the development of novel therapeutic agents.

Introduction: The Significance of the Cyclobutane Motif

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain of approximately 26 kcal/mol, has emerged as a privileged scaffold in modern drug discovery.[1][2] Its rigid, three-dimensional geometry allows for precise spatial orientation of substituents, enabling enhanced binding to biological targets. The incorporation of a cyclobutane moiety can improve metabolic stability, lipophilicity, and other pharmacokinetic properties of a drug candidate. This compound, in particular, is a versatile intermediate, featuring a ketone for further functionalization and gem-diester groups that can be elaborated into a variety of other functionalities.[3][4]

Retrosynthetic Analysis and Core Synthetic Strategy

The synthesis of this compound is most effectively approached through the formation of a four-membered ring via an intramolecular nucleophilic substitution. A logical retrosynthetic disconnection points to dimethyl malonate and a three-carbon electrophile as the primary starting materials.

Diagram 1: Retrosynthetic Analysis

References

Physical and chemical properties of 1,1-Dimethyl 3-oxocyclobutane-1,1-dicarboxylate

An In-depth Technical Guide to 1,1-Dimethyl 3-oxocyclobutane-1,1-dicarboxylate

Introduction

This compound is a functionalized cyclobutane derivative that has emerged as a valuable building block in modern organic synthesis and medicinal chemistry. Its rigid, three-dimensional scaffold, combined with strategically placed functional groups—a ketone and a gem-dicarboxylate ester—makes it an attractive starting material for constructing complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and applications, with a particular focus on its relevance to researchers and scientists in drug development. The compound is notably classified as a "Protein Degrader Building Block," highlighting its utility in the synthesis of novel therapeutics.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in synthetic protocols.

| Property | Value | Source |

| CAS Number | 1486409-21-5 | |

| Molecular Formula | C₈H₁₀O₅ | |

| Molecular Weight | 186.16 g/mol | |

| IUPAC Name | Dimethyl 3-oxocyclobutane-1,1-dicarboxylate | |

| Synonyms | 1,1-Cyclobutanedicarboxylic acid, 3-oxo-, 1,1-dimethyl ester | |

| Purity | Commonly available at ≥97% | |

| Appearance | Likely a white to off-white solid, based on related structures like 1,1-Cyclobutanedicarboxylic acid. | |

| Storage Conditions | Room temperature | |

| Solubility | While specific data is not published, the presence of two ester groups suggests solubility in common organic solvents such as dichloromethane, ethyl acetate, and acetone. |

Molecular Structure and Reactivity

The unique arrangement of functional groups on the strained cyclobutane ring dictates the chemical behavior of this molecule.

Caption: Molecular structure of the title compound.

The core reactivity can be understood by considering its three key components:

-

The Ketone Moiety: The carbonyl group at the 3-position is a primary site for nucleophilic attack. It can readily undergo reactions such as reduction to a secondary alcohol, reductive amination, and Wittig olefination, providing a versatile handle for introducing further complexity.

-

The Gem-Diester Group: The two methyl ester groups at the 1-position can be hydrolyzed under acidic or basic conditions to the corresponding dicarboxylic acid. This transformation is significant as the resulting diacid can be decarboxylated or used to form other derivatives.

-

The Cyclobutane Ring: As a strained four-membered ring, the cyclobutane scaffold imparts specific conformational rigidity to the molecule. This feature is highly desirable in drug design for controlling the spatial orientation of appended pharmacophoric groups. The ring itself is generally stable under common synthetic conditions but can be susceptible to ring-opening under more forcing conditions.

Caption: Key reactive sites and potential transformations.

Synthesis Strategies

The synthesis of 3-oxocyclobutane structures is a non-trivial process that has been the subject of considerable research. While a direct, one-pot synthesis for the title compound is not widely published, its core structure is typically assembled through multi-step sequences. These routes often rely on the cyclization of acyclic precursors.

A common conceptual approach involves the reaction of a malonic ester derivative with a 1,3-dielectrophile. For instance, processes described in patent literature for the synthesis of the parent 3-oxocyclobutanecarboxylic acid involve the cyclization of malonates with 1,3-dihalo-2-propanone derivatives, often with the ketone protected as a ketal.

An In-depth Technical Guide to the Spectroscopic Characterization of 1,1-Dimethyl 3-oxocyclobutane-1,1-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethyl 3-oxocyclobutane-1,1-dicarboxylate is a functionally rich small molecule with significant potential in organic synthesis and medicinal chemistry. Its rigid cyclobutane core, coupled with a ketone and gem-dicarboxylate functionalities, makes it a valuable building block for the synthesis of complex molecular architectures, including those relevant to drug discovery. The precise characterization of this compound is paramount for its effective utilization, and spectroscopic methods provide the definitive means for structural elucidation and purity assessment.

This guide offers a comprehensive overview of the expected spectroscopic data for this compound, providing predicted data based on its structure and drawing parallels with related compounds. It is designed to serve as a practical resource for researchers, enabling them to anticipate, acquire, and interpret the spectroscopic signatures of this important synthetic intermediate.

Molecular Structure and Key Features

A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic data.

Figure 1. Chemical structure of this compound.

The key structural features that will dictate the spectroscopic output are:

-

A cyclobutane ring: A strained four-membered ring.

-

A ketone group: A carbonyl group within the ring at position 3.

-

Gem-dicarboxylate group: Two ester functionalities attached to the same carbon (C1).

-

Methyl esters: The carboxylates are methyl esters.

Predicted ¹H NMR Spectroscopy Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.8 | Singlet | 6H | -OCH₃ |

| ~3.2 | Singlet | 4H | -CH₂- |

Interpretation:

-

-OCH₃ Protons (δ ~3.8): The six protons of the two equivalent methyl ester groups are expected to appear as a sharp singlet. Their chemical shift is downfield due to the deshielding effect of the adjacent oxygen atom.

-

-CH₂- Protons (δ ~3.2): The four protons of the two methylene groups in the cyclobutane ring are chemically equivalent due to the symmetry of the molecule. They are expected to resonate as a singlet. The presence of the adjacent ketone and gem-dicarboxylate groups will cause a significant downfield shift.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Data Acquisition:

Predicted ¹³C NMR Spectroscopy Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~205 | C=O (ketone) |

| ~170 | C=O (ester) |

| ~60 | Quaternary C (C1) |

| ~53 | -OCH₃ |

| ~45 | -CH₂- |

Interpretation:

-

Ketone Carbonyl (δ ~205): The carbonyl carbon of the ketone is expected to be the most downfield signal due to significant deshielding.

-

Ester Carbonyl (δ ~170): The two equivalent carbonyl carbons of the ester groups will appear at a characteristic downfield chemical shift.

-

Quaternary Carbon (δ ~60): The C1 carbon, attached to the two ester groups, will be a quaternary carbon and is expected to have a chemical shift in this region.

-

Methyl Carbon (δ ~53): The two equivalent methyl carbons of the ester groups will resonate at a typical upfield position for sp³ carbons attached to an oxygen.

-

Methylene Carbons (δ ~45): The two equivalent methylene carbons of the cyclobutane ring will appear in the upfield region.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial for ¹³C NMR due to its lower natural abundance.

-

Instrument Setup:

-

Use a ¹³C NMR probe on the same spectrometer.

-

Use the same lock and shim settings as for ¹H NMR.

-

-

Data Acquisition:

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1780 | Strong | C=O stretch (ketone in a four-membered ring) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1200-1100 | Strong | C-O stretch (ester) |

| ~2950 | Medium | C-H stretch (aliphatic) |

Interpretation:

-

Ketone C=O Stretch (~1780 cm⁻¹): The carbonyl stretch of the ketone in the strained four-membered ring is expected at a higher frequency than a typical acyclic ketone.

-

Ester C=O Stretch (~1740 cm⁻¹): A strong absorption band corresponding to the carbonyl stretching vibration of the two ester groups.

-

Ester C-O Stretch (~1200-1100 cm⁻¹): A strong, characteristic band for the C-O single bond stretching in the ester functionalities.

-

Aliphatic C-H Stretch (~2950 cm⁻¹): Absorption due to the C-H stretching vibrations of the methyl and methylene groups.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation:

-

Neat Liquid: If the compound is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

-

Solid: If the compound is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.

-

Solution: The sample can be dissolved in a suitable solvent (e.g., CCl₄, CHCl₃) and placed in a solution cell.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample holder or the pure solvent.

-

-

Data Acquisition:

-

Place the sample in the spectrometer and acquire the IR spectrum.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 186.05 | [M]⁺ (Molecular Ion) |

| 155 | [M - OCH₃]⁺ |

| 127 | [M - COOCH₃]⁺ |

| 59 | [COOCH₃]⁺ |

Interpretation:

-

Molecular Ion ([M]⁺, m/z 186.05): The molecular ion peak corresponding to the molecular weight of the compound (C₈H₁₀O₅, Exact Mass: 186.0528).[3]

-

Fragment Ions: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and the entire ester group (-COOCH₃). The fragment at m/z 59 is a characteristic peak for a methyl ester.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction:

-

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is volatile and thermally stable, it can be introduced through a gas chromatograph.

-

Direct Infusion: The sample can be dissolved in a suitable solvent and infused directly into the ion source.

-

-

Ionization Method:

-

Electron Ionization (EI): A common technique that provides detailed fragmentation patterns.

-

Electrospray Ionization (ESI) or Chemical Ionization (CI): Softer ionization techniques that often result in a more prominent molecular ion peak.

-

-

Mass Analyzer:

-

A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

-

Data Acquisition:

-

The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of this compound.

References

NMR and mass spectrometry of 3-oxocyclobutane dicarboxylates

An In-Depth Technical Guide to the NMR and Mass Spectrometry of 3-Oxocyclobutane Dicarboxylates

Introduction: The Cyclobutane Core in Modern Chemistry

The 3-oxocyclobutane dicarboxylate scaffold is a cornerstone in contemporary organic synthesis and medicinal chemistry. Its rigid, yet functionally dense, four-membered ring system serves as a versatile building block for complex molecular architectures. These intermediates are pivotal in the synthesis of a wide array of pharmacologically active agents, including kinase and thrombin inhibitors, making their unambiguous characterization a critical step in the drug development pipeline.[1][2][3][4] The strained nature of the cyclobutane ring presents unique challenges for structural elucidation, often resulting in unpredictable NMR chemical shifts and complex fragmentation patterns in mass spectrometry.[5]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework for leveraging Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confidently characterize 3-oxocyclobutane dicarboxylates. We will move beyond procedural lists to explore the causality behind experimental choices, ensuring a robust and validated approach to structural analysis.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Decoding the Strained Ring

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. For 3-oxocyclobutane dicarboxylates, a multi-technique NMR approach is not just beneficial but essential for overcoming the ambiguities introduced by the ring's conformational flexibility.[5]

Expertise in Action: Why a Multi-Dimensional Approach is Crucial

The cyclobutane ring is not planar; it exists in a rapid equilibrium of puckered conformations. This "ring flipping" averages the magnetic environments of the protons, leading to chemical shifts and coupling constants that can be difficult to predict or interpret from a simple one-dimensional spectrum alone.[5] Therefore, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to build a complete and unambiguous picture of the molecular structure.

¹H NMR Spectroscopy: The Initial Fingerprint

The proton NMR spectrum provides the initial overview of the molecule's proton environments. For a typical diethyl 3-oxocyclobutane-1,1-dicarboxylate, the spectrum is characterized by two main regions: the aliphatic ring protons and the ethyl ester protons.

-

Cyclobutane Ring Protons (δ ≈ 3.0-4.0 ppm): The protons on the cyclobutane ring typically appear as complex multiplets.

-

C2 and C4 Protons: These four protons are adjacent to both the ketone and the quaternary carbon bearing the esters. Their chemical environment is complex, leading to overlapping signals. The deshielding effect of the carbonyl group is significant. A patent for 3-oxocyclobutanecarboxylic acid shows methylene protons on the ring appearing as multiplets between δ 3.26 and 3.51 ppm.[1]

-

-

Ethyl Ester Protons (δ ≈ 4.2 ppm, δ ≈ 1.3 ppm): These signals are characteristic of the ethyl groups.

-

Methylene Protons (-OCH₂CH₃): A quartet around δ 4.2 ppm, split by the adjacent methyl group.

-

Methyl Protons (-OCH₂CH₃): A triplet around δ 1.3 ppm, split by the adjacent methylene group.

-

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments and their functional types.

-

Ketone Carbonyl (C3, C=O): This is the most downfield signal, typically appearing around δ > 200 ppm, a characteristic chemical shift for ketones.

-

Ester Carbonyls (C=O): These appear further upfield than the ketone, generally in the δ 165-175 ppm range.

-

Quaternary Carbon (C1): The carbon atom bonded to the two ester groups is a quaternary carbon and will appear as a singlet, often around δ 50-60 ppm.

-

Ring Methylene Carbons (C2, C4): These carbons, adjacent to the ketone, are typically found in the δ 40-50 ppm range.

-

Ethyl Ester Carbons: The -OCH₂- carbon appears around δ 60-65 ppm, while the -CH₃ carbon is found upfield, around δ 14 ppm.

Data Summary: Typical NMR Assignments

The following table summarizes the expected chemical shifts for diethyl 3-oxocyclobutane-1,1-dicarboxylate.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlations (2D NMR) |

| Ring CH₂ (C2, C4) | ~3.5 (m, 4H) | ~45 | COSY: to each other. HSQC: to δ ~45. HMBC: to C1, C3 (ketone), Ester C=O. |

| Quaternary (C1) | - | ~55 | HMBC: from Ring CH₂, Ester -OCH₂- |

| Ketone C=O (C3) | - | >200 | HMBC: from Ring CH₂ (C2, C4) |

| Ester C=O | - | ~170 | HMBC: from Ester -OCH₂-, Ring CH₂ |

| Ester -OCH₂- | ~4.2 (q, 4H) | ~62 | COSY: to Ester -CH₃. HSQC: to δ ~62. HMBC: to Ester C=O, C1. |

| Ester -CH₃ | ~1.3 (t, 6H) | ~14 | COSY: to Ester -OCH₂-. HSQC: to δ ~14. |

2D NMR: The Key to Unambiguous Assignment

Two-dimensional NMR experiments are indispensable for connecting the pieces of the puzzle provided by the 1D spectra.

-

COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling networks. It will clearly show the correlation between the methylene and methyl protons of the ethyl groups and, crucially, help delineate the coupling pathways within the complex multiplet of the cyclobutane ring protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Maps each proton to its directly attached carbon. This is the most reliable way to assign the ¹³C signals for the protonated carbons (ring CH₂, ester OCH₂, ester CH₃).

-

HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range (2-3 bond) ¹H-¹³C correlations. This is the definitive experiment for confirming the overall structure. Key HMBC correlations to look for are:

-

From the ring protons (C2/C4-H) to the ketone carbonyl (C3) and the quaternary carbon (C1).

-

From the ester methylene protons (-OCH₂-) to the ester carbonyl carbon and the quaternary carbon (C1).

-

Experimental Protocol: NMR Analysis Workflow

-

Sample Preparation: Dissolve ~5-10 mg of the 3-oxocyclobutane dicarboxylate sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Ensure adequate resolution to observe the complex splitting of the ring protons.

-

¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This provides singlet peaks for each unique carbon environment.

-

2D COSY Acquisition: Run a standard gradient-selected COSY experiment to establish proton-proton connectivities.

-

2D HSQC Acquisition: Acquire a gradient-selected HSQC experiment to correlate proton and carbon signals.

-

2D HMBC Acquisition: Acquire a gradient-selected HMBC experiment, optimizing the long-range coupling delay (typically ~8 Hz) to observe 2- and 3-bond correlations.

-

Data Interpretation: Analyze the spectra sequentially, using the HSQC to assign carbons, the COSY to build spin systems, and the HMBC to piece the fragments together and confirm the final structure.

Visualization: NMR Elucidation Workflow

Caption: Workflow for the structural elucidation of 3-oxocyclobutane dicarboxylates using NMR.

Part 2: Mass Spectrometry - Confirming Identity and Probing Fragmentation

Mass spectrometry is a complementary technique that provides the molecular weight, elemental formula, and structural information based on the molecule's fragmentation pattern upon ionization.

Choosing the Right Ionization Method

The choice of ionization technique is critical and depends on the analytical method (Gas or Liquid Chromatography).

-

Electron Ionization (EI): Typically coupled with Gas Chromatography (GC-MS), EI is a high-energy ("hard") technique that bombards the molecule with electrons. This causes extensive and reproducible fragmentation, creating a unique "fingerprint" for the molecule. While the molecular ion (M⁺˙) may be weak or absent, the fragmentation pattern is invaluable for structural confirmation.[6][7]

-

Electrospray Ionization (ESI): Coupled with Liquid Chromatography (LC-MS), ESI is a low-energy ("soft") technique. It is ideal for generating protonated molecules ([M+H]⁺) or adducts like [M+Na]⁺ with minimal fragmentation. This makes it the method of choice for accurately determining the molecular weight.[1][8]

High-Resolution Mass Spectrometry (HRMS)

For definitive identification, especially in drug development, HRMS is non-negotiable. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, HRMS allows for the calculation of a unique elemental formula, distinguishing the target compound from isomers or other molecules with the same nominal mass.[8]

Deciphering the Fragmentation Puzzle

The fragmentation of 3-oxocyclobutane dicarboxylates is governed by the presence of the ketone and ester functional groups and the strain of the four-membered ring.[9][10][11]

Key Fragmentation Pathways (under EI):

-

Loss of an Ethoxy Radical ([M-45]⁺): A very common pathway for ethyl esters, involving the cleavage of the C-O bond to lose an ·OC₂H₅ radical.[6]

-

Alpha-Cleavage to the Ketone: The bonds adjacent to the ketone carbonyl can cleave, leading to the loss of fragments and the formation of stable acylium ions.

-

McLafferty Rearrangement of the Ester: This involves the transfer of a γ-hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule (28 Da). This pathway is characteristic of esters with at least a two-carbon chain.[6][10]

-

Ring Cleavage: The strained cyclobutane ring can undergo retro-[2+2] cycloaddition or other ring-opening fragmentations, often initiated by one of the primary cleavages mentioned above.

Visualization: Key Fragmentation Pathways

References

- 1. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 2. Synthesis method of 3-oxocyclobutanecarboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 3. Innovative continuous process for the production of 3-oxocyclobutane-1-carboxylic acid - ACS Green Chemistry [gcande.digitellinc.com]

- 4. 3-Oxocyclobutane-1-carboxylic acid | C5H6O3 | CID 4913358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. jmchemsci.com [jmchemsci.com]

- 8. mdpi.com [mdpi.com]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

Reactivity and stability of 3-oxocyclobutane-1,1-dicarboxylates

An In-Depth Technical Guide to the Reactivity and Stability of 3-Oxocyclobutane-1,1-dicarboxylates

Abstract

The 3-oxocyclobutane-1,1-dicarboxylate scaffold is a cornerstone in modern medicinal chemistry and organic synthesis. Characterized by a strained four-membered ring bearing a ketone and a geminal diester, this molecule possesses a unique and highly valuable profile of reactivity and stability. Its inherent ring strain serves as a potent driving force for a variety of chemical transformations, while the strategic placement of electron-withdrawing groups activates the ring for controlled reactions. This guide provides an in-depth exploration of the synthesis, structural characteristics, stability, and diverse reactivity of 3-oxocyclobutane-1,1-dicarboxylates. We will delve into the causality behind experimental choices for key transformations, including ring-opening reactions, cycloadditions, and rearrangements, providing field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a Strained Ring

At first glance, the 3-oxocyclobutane-1,1-dicarboxylate structure appears deceptively simple. However, its utility in complex molecule synthesis is profound. This building block is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including kinase inhibitors, JAK inhibitors, and CETP inhibitors, which are used in treatments for autoimmune diseases and cancer[1][2].

The core of its chemical personality lies in the interplay between two key features:

-

Inherent Ring Strain: Like all cyclobutanes, this scaffold possesses significant strain energy, making it predisposed to ring-opening reactions that relieve this tension.

-

Electronic Activation: The presence of a ketone at the C3 position and two electron-withdrawing carboxylate groups at the C1 position creates a polarized "donor-acceptor" type system. This electronic arrangement dictates the regioselectivity of nucleophilic and electrophilic attacks and enables a rich variety of cycloaddition reactions.

This guide will dissect these features, providing a framework for understanding and predicting the behavior of this versatile synthetic intermediate.

Synthesis of the 3-Oxocyclobutane Core: From Batch to Flow

The construction of the 3-oxocyclobutane ring system is a critical first step. Historically, batch processes were employed, but these often suffered from long reaction times, high energy consumption, and significant waste generation.

Classical Synthetic Approaches

A common and well-documented strategy involves a two-step process: a cyclization reaction followed by hydrolysis and decarboxylation.

-

Cyclization: A malonic ester, such as diisopropyl malonate, is deprotonated with a strong base (e.g., potassium tert-butoxide or sodium hydride) and reacted with a 1,3-dihalogenated propane equivalent, like 2,2-dimethoxy-1,3-dibromopropane or 2,2-dichloromethyl-1,3-dioxolane.[3][4]. The reaction is typically performed in a polar aprotic solvent like DMF at elevated temperatures.

-

Hydrolysis and Decarboxylation: The resulting cyclobutane intermediate, which contains a protected ketone (as a ketal) and the gem-dicarboxylate, is then treated with a strong acid, such as hydrochloric acid, under reflux conditions.[1][5]. This single step removes the protecting group to reveal the ketone and hydrolyzes one of the ester groups, which subsequently decarboxylates to yield the final product, often 3-oxocyclobutanecarboxylic acid.

A summary of common synthetic routes is presented below.

| Starting Materials | Key Reagents & Conditions | Intermediate Product | Final Product (after hydrolysis) | Reference |

| Diisopropyl malonate & 2,2-dimethoxy-1,3-dibromopropane | 1. Potassium tert-butoxide, DMF, -5°C to 140°C | Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | 3-Oxocyclobutanecarboxylic acid | [3] |

| Diethyl malonate & 2,2-dichloromethyl-1,3-dioxolane | 1. Sodium hydride, DMF, 80°C | 5,8-Dioxaspiro[3.4]octane-2,2-diethyl dicarboxylate | 3-Oxocyclobutanecarboxylic acid | [4] |

| Acetone, Bromine, Malononitrile | 1. NaI, TBAB, K₂CO₃, DMF (multi-step) | 3,3-Dicyanocyclobutanone | 3-Oxocyclobutanecarboxylic acid | [2] |

Modern Advancements: Continuous Flow Chemistry

The traditional batch production of 3-oxocyclobutanecarboxylic acid can take up to 72 hours and requires extensive extractions, generating significant waste.[6]. Recognizing these limitations, PharmaBlock developed an award-winning continuous manufacturing process.[7]. This innovative approach integrates decarboxylation, extraction, and separation into a controlled, automated system. The benefits are substantial: a 20-fold increase in energy efficiency, minimized workspace, and reduced human exposure to hazardous materials. In a testament to its scalability, this process produced over 2 metric tons of the product in just 10 days.[7].

Experimental Protocol: Synthesis of 3-Oxocyclobutanecarboxylic Acid (Batch Method)

This protocol is a synthesized example based on published procedures and is intended for illustrative purposes.[1][3][5]

-

Step A: Cyclization.

-

To a flame-dried, three-neck flask under an inert atmosphere (N₂), add N,N-dimethylformamide (DMF) and potassium tert-butoxide.

-

Cool the mixture in an ice bath to -5°C.

-

Slowly add a solution of diisopropyl malonate in DMF dropwise, maintaining the temperature below 0°C.

-

After the addition is complete, allow the mixture to warm to 20°C and stir for 1 hour.

-

Add 2,2-dimethoxy-1,3-dibromopropane and stir for an additional hour.

-

Heat the reaction mixture to 130-140°C and maintain for 48-85 hours, monitoring by TLC or GC-MS.

-

Upon completion, cool the mixture and remove the solvent under reduced pressure.

-

Add water to the residue and extract multiple times with a nonpolar solvent (e.g., n-heptane).

-

Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate via reduced pressure distillation to obtain the crude diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate.

-

-

Step B: Hydrolysis and Decarboxylation.

-

Combine the crude product from Step A with 20% aqueous hydrochloric acid.

-

Heat the mixture to reflux and stir for 50-60 hours.

-

Cool the reaction to room temperature.

-

Extract the aqueous layer continuously or repeatedly with diethyl ether.

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under vacuum to yield the crude 3-oxocyclobutanecarboxylic acid.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure product.

-

Caption: Generalized workflow for the synthesis of the 3-oxocyclobutane core.

Stability and Structural Features

The 3-oxocyclobutane-1,1-dicarboxylate scaffold is a stable, crystalline solid under standard conditions.[8]. Its stability is a balance of countervailing forces. While the ring strain makes it kinetically reactive, the molecule does not spontaneously decompose. Safe storage involves keeping it in a cool, dry place away from incompatible materials.[8]. The key to harnessing its synthetic potential lies in understanding the structural features that govern its reactivity.

Caption: Key reactive sites on the 3-oxocyclobutane-1,1-dicarboxylate core.

Key Reaction Pathways: Unleashing the Ring's Potential

The reactivity of 3-oxocyclobutane-1,1-dicarboxylates is dominated by transformations that leverage its inherent strain and electronic properties. These reactions allow for the rapid construction of complex molecular architectures.

Ring-Opening Reactions

The relief of ring strain is a powerful thermodynamic driving force. In donor-acceptor (DA) cyclobutanes, this process can be initiated by Lewis acids or nucleophiles, transforming the cyclic structure into a linear one.[9][10]. The polarization of the C-C bonds in the 3-oxocyclobutane system makes it an excellent substrate for such reactions. Nucleophilic attack can occur at the electrophilic carbonyl carbon or at the C2/C4 positions, leading to cleavage of the ring and the formation of highly functionalized aliphatic chains.

Cycloaddition Reactions

Perhaps the most synthetically powerful transformations of DA cyclobutanes are their cycloaddition reactions.[9]. Upon activation, typically with a Lewis acid, the strained ring can behave as a 1,3- or 1,4-dipolar synthon. This intermediate can then react with a variety of dipolarophiles or dienophiles (such as alkenes, alkynes, imines, or nitrones) to form larger, more complex ring systems.[9][11][12].

-

[4+2] Cycloadditions: The cyclobutane can formally act as a four-carbon component, reacting with a two-atom partner to generate a six-membered ring. This is analogous to the well-known Diels-Alder reaction.[13].

-

[3+2] Cycloadditions: By acting as a 1,3-dipole, the ring can react with a two-atom component to yield a five-membered heterocyclic or carbocyclic ring.[11][14].

The choice of catalyst and reaction partner dictates the outcome, providing a modular approach to building diverse molecular scaffolds.

Caption: General schematic of a Lewis acid-mediated cycloaddition reaction.

Rearrangement Reactions

The strained four-membered ring is also susceptible to various rearrangement reactions that can lead to the formation of more stable five- or six-membered rings.[15][16]. For instance, after converting the ketone to an oxime, a Beckmann rearrangement can be induced to form a lactam, a valuable moiety in many pharmaceuticals.[17]. These rearrangements often proceed through cleavage of a C-C bond within the ring, followed by migration and re-cyclization, driven by the release of strain energy.

Applications in Drug Discovery and Medicinal Chemistry

The 3-oxocyclobutane core is more than just a synthetic curiosity; it is a privileged scaffold in drug design. Its value stems from several key properties:

-

Three-Dimensionality: As drug discovery moves away from flat, aromatic structures, the rigid, non-planar geometry of the cyclobutane ring provides an excellent way to orient substituents in three-dimensional space, enabling precise interactions with biological targets.

-

Metabolic Stability: The replacement of more metabolically labile groups (like a gem-dimethyl group) with a cyclobutane ring can improve a drug candidate's metabolic profile and pharmacokinetic properties.[18].

-

Synthetic Versatility: The ketone and diester functionalities serve as versatile handles for introducing a wide array of substituents, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

-

Bioisosterism: The cyclobutane ring can act as a bioisostere for other chemical groups, such as phenyl rings or alkynes, offering a way to modulate properties like solubility and lipophilicity while maintaining biological activity.[19].

These attributes have cemented the role of 3-oxocyclobutane-1,1-dicarboxylates and their derivatives as indispensable tools for the modern medicinal chemist.

Conclusion

The 3-oxocyclobutane-1,1-dicarboxylate is a molecule of immense strategic importance, bridging the gap between simple starting materials and complex, high-value compounds. Its reactivity is a finely tuned balance of ring strain and electronic activation, offering a predictable yet versatile platform for advanced organic synthesis. From fundamental ring-opening and rearrangement reactions to sophisticated cycloadditions, this scaffold provides chemists with a powerful toolkit for molecular construction. As synthetic methodologies continue to advance, particularly in the realm of continuous flow processing, the accessibility and application of these remarkable building blocks in research, drug discovery, and materials science are set to expand even further.

References

- 1. 3-Oxocyclobutanecarboxylic acid | 23761-23-1 [chemicalbook.com]

- 2. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 3. Synthesis method of 3-oxocyclobutanecarboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid - Google Patents [patents.google.com]

- 5. Page loading... [guidechem.com]

- 6. Innovative continuous process for the production of 3-oxocyclobutane-1-carboxylic acid - ACS Green Chemistry [gcande.digitellinc.com]

- 7. Innovative Continuous Process for the Production of 3-Oxocyclobutane-1-Carboxylic Acid – ACSGCIPR [acsgcipr.org]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. Ring-Opening 1,3-Halochalcogenation of Cyclopropane Dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Iodine(iii) promoted ring-rearrangement reaction of 1-arylamino-2-oxocyclopentane-1-carbonitriles to synthesize N-aryl-δ-valerolactams - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. One-pot oximation-Beckmann rearrangement under mild, aqueous micellar conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

The Strategic Importance of the 3-Oxocyclobutane Ring

An In-Depth Technical Guide to the Formation of 3-Oxocyclobutane Rings for Researchers, Scientists, and Drug Development Professionals

The 3-oxocyclobutane moiety is a highly sought-after structural motif in modern organic synthesis and medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer a valuable scaffold for the development of novel therapeutics and complex molecular architectures. This guide provides a detailed exploration of the core synthetic strategies for constructing the 3-oxocyclobutane ring, with a focus on the underlying reaction mechanisms, experimental considerations, and their application in contemporary research.

Cyclobutane rings, particularly those bearing a ketone functionality, serve as versatile building blocks in organic synthesis.[1] Their utility stems from the ability to undergo selective ring-opening or ring-expansion reactions, providing access to a diverse array of acyclic and cyclic compounds that would be otherwise difficult to synthesize.[2] In drug discovery, the rigid, puckered nature of the cyclobutane scaffold can lock a molecule into a specific conformation, enhancing binding affinity and metabolic stability.[3] Consequently, a deep understanding of the methodologies for their formation is crucial for chemists in both academic and industrial settings.

[2+2] Cycloaddition Strategies: A Cornerstone of Cyclobutane Synthesis

The most direct and widely employed method for constructing four-membered rings is the [2+2] cycloaddition reaction. This approach involves the union of two two-atom components (typically alkenes or their synthetic equivalents) to form the cyclobutane core.

Ketene-Alkenes Cycloaddition

The thermal [2+2] cycloaddition of a ketene with an alkene is a powerful and reliable method for the synthesis of cyclobutanones.[4] Unlike the thermally forbidden [2πs + 2πs] cycloaddition of two standard alkenes, the reaction with a ketene is thermally allowed due to a unique orbital symmetry arrangement.[5]

Mechanism and Causality:

The reaction proceeds through a concerted, suprafacial-antarafacial mechanism.[6][7] The ketene acts as the antarafacial component, approaching the alkene (the suprafacial component) in a perpendicular fashion. This specific geometry is stabilized by a favorable interaction between the π orbital of the ketene's carbonyl group and the LUMO of the alkene, which helps to overcome the symmetry-imposed barrier.[7][8] The high reactivity of ketenes, driven by their cumulated double bonds, allows these reactions to proceed under relatively mild thermal conditions.[6]

Key Experimental Choices:

-

Ketene Generation: Ketenes are typically generated in situ due to their high reactivity and tendency to dimerize. Common methods include the dehydrochlorination of acyl chlorides with a non-nucleophilic base (e.g., triethylamine) or the Wolff rearrangement of α-diazoketones.[9]

-

Regioselectivity: The reaction is highly regioselective. The electron-deficient carbonyl carbon of the ketene preferentially adds to the more electron-rich carbon of the alkene.[8][9]

-

Stereoselectivity: The concerted nature of the reaction ensures that the stereochemistry of the alkene is retained in the cyclobutanone product.[6]

Diagram 1: Ketene-Alkenes [2+2] Cycloaddition Workflow

Caption: Workflow for 3-oxocyclobutane synthesis via ketene cycloaddition.

Transition Metal-Catalyzed [2+2] Cycloadditions

While thermal cycloadditions of simple alkenes are generally forbidden, transition metal catalysts can provide an alternative reaction pathway, enabling the formation of cyclobutane rings under milder conditions.[10] These reactions often proceed through metallacyclic intermediates, which circumvent the orbital symmetry restrictions of the concerted thermal process. Rhodium, iron, and copper complexes are commonly employed for this purpose.[10][11]

Mechanism and Causality:

The generally accepted mechanism involves the coordination of both alkene partners to the metal center. This is followed by oxidative cyclization to form a five-membered metallacyclopentane intermediate. Reductive elimination from this intermediate then furnishes the cyclobutane product and regenerates the active catalyst. This stepwise, non-concerted pathway allows the reaction to proceed thermally.

Ring Expansion Strategies: Building from Three-Membered Rings

Ring expansion reactions provide an elegant and stereocontrolled route to cyclobutanones from readily available cyclopropane precursors.

Rearrangement of 1-Acylcyclopropanes and Cyclopropyl Alcohols

A prominent method involves the acid- or transition metal-catalyzed rearrangement of cyclopropyl carbinols or related species.[12] This process can be viewed as a semipinacol-type rearrangement, where the strain relief of the three-membered ring provides the thermodynamic driving force.

Mechanism and Causality:

The reaction is typically initiated by the activation of an oxygen-containing functional group on the carbon adjacent to the cyclopropane ring. For instance, protonation of a cyclopropyl carbinol generates a carbocationic intermediate.[13] The subsequent migration of one of the cyclopropane C-C bonds to the adjacent carbocationic center results in a one-carbon ring expansion, yielding a cyclobutanone. Gold(I) catalysts are particularly effective in promoting these rearrangements for 1-alkynyl cyclopropanols, proceeding through activation of the alkyne.[14]

Key Experimental Choices:

-

Catalyst: The choice of catalyst is critical. Brønsted acids can promote the rearrangement, but Lewis acids or transition metals like gold(I) can offer milder conditions and broader functional group tolerance.[12][14]

-

Stereochemistry: The rearrangement can be highly stereospecific. The migrating bond is often positioned anti-periplanar to the leaving group or developing positive charge, allowing for predictable stereochemical outcomes.[12]

Diagram 2: Ring Expansion of a Cyclopropyl Carbinol

Caption: General mechanism for acid-catalyzed ring expansion to a cyclobutanone.

Ring Expansion via Sulfonium Ylides

The reaction of in situ generated cyclopropanones with sulfonium ylides can also lead to the formation of cyclobutanones. This represents a formal carbene insertion into the three-membered ring.[15]

Intramolecular Cyclization and Rearrangement Strategies

The Favorskii and Homo-Favorskii Rearrangements

While the classic Favorskii rearrangement of α-halo ketones leads to ring contraction, the related homo-Favorskii rearrangement of β-halo ketones can proceed through a cyclobutanone intermediate.[16] The reaction is base-mediated and offers a pathway to substituted cyclobutanones from acyclic precursors.

Mechanism and Causality:

The reaction begins with the formation of an enolate. This is followed by an intramolecular nucleophilic attack to displace the halide, forming a bicyclic cyclopropanone intermediate. In the case of the homo-Favorskii, a cyclobutanone is formed directly or via a related intermediate which then rearranges.[16][17] The subsequent cleavage of this strained intermediate by a nucleophile (such as an alkoxide) leads to the final product.

Experimental Protocols and Data

Protocol: Synthesis of a Cyclobutanone via Ketene Cycloaddition

This protocol is a representative example based on established procedures for the [2+2] cycloaddition of dichloroketene with an alkene.

Step-by-Step Methodology:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with the alkene substrate (1.0 eq.) in a suitable anhydrous solvent (e.g., diethyl ether or hexane).

-

Reagent Preparation: The dropping funnel is charged with trichloroacetyl chloride (1.2 eq.) and an equal volume of the reaction solvent.

-

Initiation: Activated zinc (1.5 eq.) is added to the reaction flask.

-

Ketene Generation and Cycloaddition: The trichloroacetyl chloride solution is added dropwise to the stirred suspension of the alkene and zinc over 1-2 hours. The reaction is typically exothermic and may require cooling with a water bath. Dichloroketene is generated in situ and immediately undergoes cycloaddition.

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion, the reaction mixture is filtered to remove excess zinc and zinc salts. The filtrate is washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel or by distillation.

Data Summary: Comparison of Cyclobutanone Synthesis Methods

| Method | Key Reagents | Typical Yields (%) | Advantages | Disadvantages |

| Ketene Cycloaddition | Acyl chloride, base/metal, alkene | 50-90 | High convergency, stereospecific | Reactive ketene intermediate, limited alkene scope |

| Ring Expansion | Cyclopropyl alcohol, acid/metal catalyst | 60-95 | High stereocontrol, mild conditions | Substrate synthesis required |

| Photochemical [2+2] | Alkene, enone, UV light | 30-70 | Access to complex scaffolds | Often requires sensitizers, mixture of isomers |

| Transition Metal [2+2] | Two alkenes, metal catalyst (Rh, Fe) | 50-85 | Milder than thermal, broader scope | Catalyst cost and sensitivity |

Conclusion

The synthesis of 3-oxocyclobutane rings is a dynamic field with a rich history and ongoing innovation. The classical [2+2] cycloaddition of ketenes and alkenes remains a robust and reliable method. However, modern strategies, particularly those involving the catalytic ring expansion of cyclopropane derivatives and transition metal-catalyzed cycloadditions, have significantly expanded the synthetic chemist's toolbox. These newer methods often provide superior stereocontrol and milder reaction conditions, enabling the construction of highly functionalized and complex cyclobutanone targets. For researchers in drug development, the ability to rationally design and efficiently synthesize these strained ring systems is paramount for exploring new chemical space and developing next-generation therapeutics.

References

- 1. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 5. youtube.com [youtube.com]

- 6. Ketene - Wikipedia [en.wikipedia.org]

- 7. chemtube3d.com [chemtube3d.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Transition‐Metal Catalyzed, Thermally Driven [2π+2π]‐Cycloadditions of Olefins and Alkynes | Semantic Scholar [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Cyclobutanone synthesis [organic-chemistry.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Ring-Enlargement of in Situ Generated Cyclopropanones by the Reaction with Sulfonium Ylides: One-Pot Synthesis of Cyclobutanones. | Semantic Scholar [semanticscholar.org]

- 16. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

- 17. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

Methodological & Application

Derivatization of 1,1-Dimethyl 3-oxocyclobutane-1,1-dicarboxylate for medicinal chemistry

Anwendungs- und Protokollleitfaden

Thema: Derivatisierung von 1,1-Dimethyl-3-oxocyclobutan-1,1-dicarboxylat für die medizinische Chemie

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung: Die strategische Bedeutung von Cyclobutan-Gerüsten in der modernen Wirkstoffforschung

In der medizinischen Chemie geht der Trend zunehmend weg von flachen, aromatischen Molekülen hin zu dreidimensionalen (3D) Gerüsten, die eine bessere räumliche Anordnung von Pharmakophoren ermöglichen und oft zu verbesserten pharmakokinetischen Eigenschaften führen.[1] Cyclobutane sind in diesem Zusammenhang eine unterrepräsentierte, aber hochattraktive Klasse von Carbocyclen.[2] Ihre starre, gewellte Konformation schränkt die konformative Flexibilität ein, was zu einer höheren Bindungsaffinität und Selektivität für Zielproteine führen kann.[1][3][4] Darüber hinaus weisen sie im Vergleich zu anderen Cycloalkanen oft eine vorteilhafte metabolische Stabilität und günstige physikochemische Eigenschaften auf.[2]

1,1-Dimethyl-3-oxocyclobutan-1,1-dicarboxylat (und seine eng verwandten Diethyl- oder Diisopropylester) ist ein vielseitiger Baustein, der mehrere reaktive Zentren für die chemische Modifikation bietet.[5] Die C3-Ketogruppe, die geminalen Dicarboxylat-Einheiten und die α-Positionen zum Keton ermöglichen eine breite Palette von Transformationen. Dieser Leitfaden bietet einen detaillierten Überblick über die wichtigsten Derivatisierungsstrategien und liefert validierte Protokolle, um die Synthese neuartiger, medizinisch relevanter Molekülbibliotheken zu ermöglichen.

Zentrale Derivatisierungsstrategien

Die Funktionalisierung von 1,1-Dimethyl-3-oxocyclobutan-1,1-dicarboxylat kann gezielt an drei Hauptpositionen erfolgen: der C3-Ketogruppe, den Esterfunktionen und durch Reaktionen, die das gesamte Gerüst zu Spirocyclen umwandeln. Jede dieser Strategien eröffnet einzigartige Wege zur Erweiterung des chemischen Raums.

References

- 1. benchchem.com [benchchem.com]

- 2. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifechemicals.com [lifechemicals.com]

- 5. calpaclab.com [calpaclab.com]

Application Note: A Detailed Experimental Protocol for the Synthesis of 3-Oxocyclobutanecarboxylic Acid

Abstract

This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 3-oxocyclobutanecarboxylic acid, a pivotal intermediate in contemporary pharmaceutical development.[1][2] The molecule's unique strained four-membered ring system, combined with its ketone and carboxylic acid functionalities, makes it a valuable building block in the synthesis of a wide array of active pharmaceutical ingredients (APIs), including kinase inhibitors, anti-cancer drugs, and treatments for autoimmune diseases.[1][2] This guide is tailored for researchers, medicinal chemists, and process development scientists, offering not just a procedural walkthrough but also the underlying chemical principles and practical insights to ensure a successful and reproducible synthesis.

Introduction: The Strategic Importance of a Strained Ring

3-Oxocyclobutanecarboxylic acid (CAS: 23761-23-1) is a non-commercial, yet highly sought-after, organic building block.[1] Its molecular structure, a cyclobutane ring functionalized with both a ketone and a carboxylic acid, presents a unique conformational and reactive profile. This strained ring system is often exploited by medicinal chemists to introduce specific three-dimensional geometries into drug candidates, enhancing their binding affinity and selectivity for biological targets.[1] The dual functionality allows for a variety of subsequent chemical modifications, such as amide bond formation, esterification, and further carbon-carbon bond formations, making it a versatile scaffold in drug discovery.[1]

This protocol details a common and reliable laboratory-scale synthesis via the acidic hydrolysis and decarboxylation of a dialkyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate precursor. This method is chosen for its relatively straightforward execution and high-yielding potential.

Reaction Scheme

The overall transformation involves the hydrolysis of the ester groups and the ketal, followed by the decarboxylation of the resulting dicarboxylic acid under acidic conditions to yield the final product.

Caption: Figure 1. Overall reaction scheme.

Experimental Protocol

This protocol is based on the acidic hydrolysis of 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid diethyl ester.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Notes |

| 3,3-Dimethoxycyclobutane-1,1-dicarboxylic acid diethyl ester | 115118-68-8 | 260.29 | 4.72 g | 18.15 | Starting material. |

| Hydrochloric Acid (20%) | 7647-01-0 | 36.46 | 50 mL | - | Reagent for hydrolysis and decarboxylation. |

| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - | Extraction solvent. |

| Diethyl Ether | 60-29-7 | 74.12 | As needed | - | Can also be used as an extraction solvent.[3] |

| Hexane | 110-54-3 | 86.18 | As needed | For washing and crystallization. | |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | 7487-88-9 | 120.37 | As needed | - | Drying agent. |

| Celite® | 61790-53-2 | - | As needed | - | Filtration aid. |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glass funnel and filter paper

-

Beakers and Erlenmeyer flasks

-

pH paper or meter

Step-by-Step Procedure

Step 1: Reaction Setup and Reflux

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid diethyl ester (4.72 g, 18.15 mmol).

-

Add 50 mL of 20% hydrochloric acid to the flask.

-

Attach a reflux condenser and place the flask in a heating mantle on a magnetic stirrer.

-

Heat the mixture to reflux and maintain vigorous stirring. The reaction is typically refluxed for an extended period, around 50-72 hours, to ensure complete hydrolysis and decarboxylation.[3][4]

-

Expert Insight: The prolonged reflux time is necessary due to the stability of the ester and ketal groups under these conditions. Monitoring the reaction by TLC or LC-MS is recommended to track the disappearance of the starting material.

-

Step 2: Work-up and Extraction

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

Transfer the cooled solution to a 250 mL separatory funnel.

-

Extract the aqueous solution with ethyl acetate or diethyl ether. This step is crucial due to the high polarity of the product.[4] Perform multiple extractions (e.g., 3 x 50 mL) to maximize the recovery of the product from the aqueous phase.

-

Trustworthiness Check: The high polarity of 3-oxocyclobutanecarboxylic acid means it has some solubility in the aqueous acidic layer.[4] Continuous liquid-liquid extraction for 20 hours has been reported to be effective.[3] For standard lab setups, performing at least three to five extractions is a practical alternative.

-

-

Combine the organic layers.

-

Wash the combined organic layers with a small amount of brine (saturated NaCl solution) to remove excess water.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent using a gravity filter.

Step 3: Purification and Isolation

-

Concentrate the dried organic solution under reduced pressure using a rotary evaporator to obtain the crude product, which is often a brown solid or oil.[3]

-

To the crude residue, add hexane and cool the mixture. This will induce the precipitation of the product.[3]

-

Collect the solid product by vacuum filtration, washing with a small amount of cold hexane.

-

For higher purity, recrystallization can be performed. Toluene or a mixture of dichloromethane and hexane are suitable solvent systems.[3][5]

-

Expert Insight: The use of charcoal during recrystallization can help to remove colored impurities, resulting in a paler, off-white crystalline product.[3]

-

Characterization

The final product should be characterized to confirm its identity and purity.

-

Melting Point: 69-70 °C.[1]

-

¹H NMR (CDCl₃): δ (ppm) 10.80 (br. s, 1H), 3.43-3.51 (m, 2H), 3.26-3.40 (m, 3H).[3]

-

¹³C NMR (CDCl₃): δ (ppm) 203.14, 180.17, 51.64 (2C), 27.32.[3]

Safety and Handling Precautions

-

Work in a well-ventilated fume hood, especially when handling hydrochloric acid and organic solvents.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Hydrochloric acid is corrosive and can cause severe burns. Handle with care.

-

Organic solvents are flammable. Keep away from ignition sources.

Process Workflow Diagram

Caption: Figure 2. Step-by-step experimental workflow.

Conclusion

The protocol described in this application note presents a reliable method for the synthesis of 3-oxocyclobutanecarboxylic acid. By carefully controlling the reaction time and performing efficient extractions, researchers can obtain this valuable intermediate in good yield and purity. The versatility of this compound ensures its continued importance in the fields of medicinal chemistry and drug development.

References

- 1. nbinno.com [nbinno.com]

- 2. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Innovative continuous process for the production of 3-oxocyclobutane-1-carboxylic acid - ACS Green Chemistry [gcande.digitellinc.com]

- 5. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

The Strategic Integration of 3-Oxocyclobutane Derivatives in Modern Drug Discovery: Application Notes and Protocols

Introduction: Beyond Flatland - Embracing Three-Dimensionality with 3-Oxocyclobutane Derivatives

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is perpetual. While aromatic rings have long been a mainstay, the focus has increasingly shifted towards three-dimensional (3D) structures to explore new chemical space and improve drug-like properties.[1] Among these, the cyclobutane motif, and particularly its oxidized derivative, 3-oxocyclobutane, has emerged as a powerful tool in the drug hunter's arsenal.[2] Its inherent ring strain and puckered conformation offer a unique geometric constraint that can pre-organize appended functionalities for optimal target engagement, enhance metabolic stability, and serve as a versatile bioisosteric replacement for less favorable groups.[2][3]

This technical guide provides an in-depth exploration of the application of 3-oxocyclobutane derivatives in drug discovery. We will delve into the rationale behind their use, provide detailed synthetic protocols for key building blocks, and present case studies that exemplify their successful implementation in clinical candidates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this valuable scaffold.

Part 1: The 3-Oxocyclobutane Moiety as a Privileged Pharmacophore

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity.[4] The 3-oxocyclobutane core, with its defined geometry and the presence of a reactive ketone, serves as an excellent anchor for constructing diverse pharmacophores.

Conformational Rigidity and Pre-organization

The puckered nature of the cyclobutane ring restricts the conformational freedom of substituents, which can be advantageous in drug design.[2] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity. The ketone at the 3-position further influences the electronic and steric properties of the ring, providing a handle for introducing additional diversity.

Part 2: 3-Oxocyclobutane Derivatives as Bioisosteres

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry.[5] 3-Oxocyclobutane derivatives have proven to be effective bioisosteres for several common functionalities, often overcoming liabilities associated with the original group.

Replacement for Gem-Dimethyl and Carbonyl Groups

The 3-oxocyclobutane unit can serve as a bioisosteric replacement for a gem-dimethyl group, offering a similar steric profile while introducing polarity and a potential hydrogen bond acceptor. This can lead to improved solubility and metabolic stability. Furthermore, the ketone of the 3-oxocyclobutane can mimic the carbonyl group of amides or ketones, presenting a different vector for substituent placement.

Modulating Physicochemical Properties

The incorporation of a 3-oxocyclobutane moiety can significantly impact a molecule's physicochemical properties. The table below summarizes the comparative effects of replacing a cyclopentyl group with a 3-oxocyclobutanyl group on key drug-like parameters.

| Property | Cyclopentyl Analog | 3-Oxocyclobutanyl Analog | Rationale for Change |

| LogP | Higher | Lower | Increased polarity from the ketone functionality. |

| Aqueous Solubility | Lower | Higher | The ketone group can act as a hydrogen bond acceptor, improving interactions with water. |

| Metabolic Stability | Susceptible to CYP-mediated oxidation | Generally more stable | The strained ring system can be less prone to metabolic attack compared to more flexible aliphatic rings. |

| Molecular Weight | Higher | Lower | Replacement of a larger ring with a smaller, more compact one. |

This table presents generalized trends. Actual values are compound-specific and require experimental determination.

Part 3: Synthetic Protocols for Key 3-Oxocyclobutane Building Blocks

The successful application of 3-oxocyclobutane derivatives hinges on the availability of versatile and efficiently synthesized building blocks. This section provides detailed protocols for the preparation of key intermediates.

Synthesis of 3-Oxocyclobutanecarboxylic Acid

3-Oxocyclobutanecarboxylic acid is a foundational building block for accessing a wide array of functionalized derivatives.[4][6]

Protocol 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid [1][7][8]

-

Step 1: Synthesis of 1,3-dibromoacetone. To a solution of acetone in ethanol, add bromine dropwise at room temperature. The reaction is typically stirred for 10-16 hours. After completion, the ethanol, excess acetone, and generated hydrogen bromide are removed by distillation to yield 1,3-dibromoacetone.

-

Step 2: Synthesis of 3,3-dicyanocyclobutanone. A solution of 1,3-dibromoacetone and malononitrile in a suitable solvent such as DMF is treated with a base like potassium carbonate in the presence of sodium iodide and a phase-transfer catalyst like tetrabutylammonium bromide. The mixture is stirred, and after workup, 3,3-dicyanocyclobutanone is obtained.

-

Step 3: Hydrolysis to 3-Oxocyclobutanecarboxylic Acid. The 3,3-dicyanocyclobutanone is suspended in aqueous hydrochloric acid (e.g., 6M HCl) and refluxed for 16-24 hours.[1] After cooling, the product is isolated by extraction and purified by recrystallization to afford 3-oxocyclobutanecarboxylic acid.[1]

Amide Coupling with 3-Oxocyclobutanecarboxylic Acid

The carboxylic acid functionality of 3-oxocyclobutanecarboxylic acid is a versatile handle for elaboration, most commonly through amide bond formation.

Protocol 2: General Procedure for Amide Coupling

-

Activation of the Carboxylic Acid: To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere, add a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). The mixture is stirred at room temperature for 15-30 minutes to generate the activated ester.

-

Addition of the Amine: The desired amine (1.0-1.2 eq) is then added to the reaction mixture.

-

Reaction and Work-up: The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). The reaction is then quenched with water and the product is extracted with an organic solvent. The organic layer is washed with aqueous solutions to remove residual reagents and byproducts, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Diagram: General Amide Coupling Workflow

Caption: Workflow for amide bond formation.

Part 4: Case Studies - 3-Oxocyclobutane Derivatives in Action

The true measure of a chemical scaffold's utility is its successful application in drug discovery programs. The following case studies highlight the pivotal role of 3-oxocyclobutane derivatives in the development of important therapeutic agents.

Boceprevir: A Hepatitis C Virus (HCV) Protease Inhibitor

Boceprevir was a first-in-class inhibitor of the HCV NS3/4A protease.[9] A key feature of its structure is a cyclobutylmethyl group at the P1 position.[10] This moiety was found to provide a better fit in the hydrophobic S1 pocket of the protease compared to other alkyl groups.[10] The conformational constraint imposed by the cyclobutane ring likely contributes to this improved binding. While boceprevir itself has been largely superseded by newer therapies, its development provided a valuable lesson in the power of small, strained rings in inhibitor design.[9]

JAK Inhibitors: Targeting Inflammatory Diseases

The Janus kinase (JAK) family of enzymes are critical mediators of cytokine signaling and are implicated in a range of inflammatory and autoimmune diseases.[11][12] Several approved and clinical-stage JAK inhibitors incorporate cyclobutane moieties. For example, the structure-activity relationship (SAR) studies of some JAK inhibitors have shown that the incorporation of a substituted cyclobutane ring can enhance potency and selectivity.[13][14] The rigid nature of the cyclobutane scaffold helps to position key pharmacophoric elements for optimal interaction with the ATP-binding site of the kinase.[15]

Table: SAR of Cyclobutane Derivatives in a JAK Inhibitor Series

| R Group on Cyclobutane | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Selectivity Profile |

| -H | 150 | 25 | 5 | JAK3 selective |

| -CH3 | 100 | 15 | 3 | Increased potency, maintains JAK3 selectivity |

| -CF3 | 50 | 5 | 1 | Significant increase in potency across all isoforms |

| -OH | 200 | 40 | 10 | Potency maintained |

Data presented is illustrative and based on general trends observed in published literature. Actual values are highly dependent on the specific scaffold.

Part 5: Experimental Protocols for Biological Evaluation

Once novel compounds containing 3-oxocyclobutane derivatives have been synthesized, their biological activity must be assessed. This section provides generalized protocols for key in vitro assays relevant to the drug classes discussed.

In Vitro Kinase Assay for JAK Inhibitors

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific JAK isoform.[16][17][18]

Protocol 3: In Vitro JAK Kinase Assay [16][19]

-

Materials: Recombinant human JAK enzyme (e.g., JAK1, JAK2, or JAK3), kinase substrate (e.g., a peptide with a tyrosine phosphorylation site), ATP, kinase assay buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the test compound dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Add the JAK enzyme and substrate to each well and incubate briefly to allow for compound binding.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific JAK enzyme.

-

Incubate the reaction at 30°C for a defined period (e.g., 45-60 minutes).[19]

-

Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration and plot the data to determine the IC50 value using a suitable curve-fitting software.

-

Diagram: In Vitro Kinase Assay Workflow

Caption: Workflow for a typical in vitro kinase assay.

Radioligand Binding Assay for GPCRs

This protocol outlines a method for determining the binding affinity (Ki) of a test compound for a G protein-coupled receptor (GPCR).[20][21]

Protocol 4: GPCR Radioligand Binding Assay [22][23]

-

Materials: Cell membranes expressing the target GPCR, a radiolabeled ligand with known affinity for the receptor, unlabeled competitor ligand (for non-specific binding determination), test compound, binding buffer, and a filter plate.

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the cell membranes, radiolabeled ligand (at a concentration near its Kd), and the test compound dilutions.

-

To determine non-specific binding, a separate set of wells should contain the cell membranes, radiolabeled ligand, and a high concentration of an unlabeled competitor.

-

Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

-

Harvest the membranes by rapid filtration through a glass fiber filter plate.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each test compound concentration and determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.

-

Caco-2 Permeability Assay

This assay is widely used to predict the intestinal permeability and potential for active efflux of drug candidates.[][25][26]

Protocol 5: Caco-2 Permeability Assay [27][28]

-

Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for 21 days to form a confluent and differentiated monolayer. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).[25]

-

Permeability Measurement (Apical to Basolateral):

-

The test compound is added to the apical (upper) chamber.

-

At various time points, samples are taken from the basolateral (lower) chamber.

-

The concentration of the test compound in the samples is quantified by LC-MS/MS.

-

-

Efflux Measurement (Basolateral to Apical):

-

The test compound is added to the basolateral chamber.

-

At various time points, samples are taken from the apical chamber.

-

The concentration of the test compound is quantified by LC-MS/MS.

-

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.[26]

Conclusion

The 3-oxocyclobutane scaffold is a valuable and increasingly utilized motif in modern drug discovery. Its unique conformational and electronic properties provide medicinal chemists with a powerful tool to fine-tune the pharmacological and physicochemical profiles of drug candidates. The synthetic accessibility of key building blocks, coupled with a growing body of evidence supporting their beneficial impact on drug-like properties, ensures that 3-oxocyclobutane derivatives will continue to play a significant role in the development of new and improved therapeutics. The protocols and application notes provided in this guide are intended to empower researchers to effectively incorporate this versatile scaffold into their drug discovery programs.

References

- 1. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. 3-Oxocyclobutanecarboxylic acid | 23761-23-1 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 9. The discovery and development of boceprevir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of novel SAR properties of the Jak2 small molecule inhibitor G6: significance of the para-hydroxyl orientation - PMC [pmc.ncbi.nlm.nih.gov]